N-(1-Naphthyl)ethylenediamine

説明

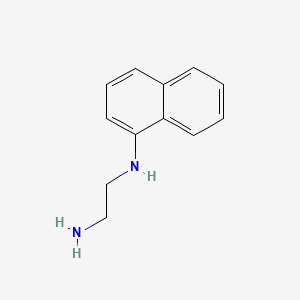

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULAJYZBOLVQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1465-25-4 (di-hydrochloride) | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043744 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-yellow viscous liquid; [Merck Index] | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-09-7 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-naphthyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of N 1 Naphthyl Ethylenediamine

Synthetic Routes for N-(1-Naphthyl)ethylenediamine

The preparation of this compound can be achieved through different synthetic pathways, each with distinct starting materials and reaction conditions.

Reaction of 1-Naphthylamine (B1663977) with 2-Chloroethanamine

A primary method for synthesizing this compound involves the reaction of 1-Naphthylamine with 2-Chloroethanamine. wikipedia.org This nucleophilic substitution reaction results in the formation of the desired diamine. The compound is often made commercially available as its dihydrochloride (B599025) salt. wikipedia.org

Alkylation Reaction of Bromonaphthalene and Ethylenediamine (B42938)

An alternative synthetic route is the alkylation reaction between bromonaphthalene and ethylenediamine. google.comgoogle.com This process is typically conducted in the presence of a catalyst to facilitate the reaction. One patented method utilizes basic cupric carbonate as the catalyst. google.com Another approach employs a copper-copper oxide catalyst system. google.com

The general procedure involves refluxing bromonaphthalene with an excess of ethylenediamine. google.comgoogle.com For instance, a mixture of bromonaphthalene and ethylenediamine (in a weight ratio of 1:1 to 1:2) is refluxed at a temperature between 100-130°C for several hours. google.comgoogle.com After the initial reflux, the catalyst is added, and the mixture is refluxed again before cooling. google.comgoogle.com

| Parameter | Value | Reference |

| Reactants | Bromonaphthalene, Ethylenediamine | google.comgoogle.com |

| Catalyst | Basic Cupric Carbonate or Copper-Copper Oxide | google.comgoogle.com |

| Temperature | 100-130°C | google.comgoogle.com |

| Reaction Time | 6-10 hours | google.com |

Purification Techniques for Synthesized this compound and its Salts

Following the synthesis, purification of the crude this compound is essential to obtain a high-purity product. The process typically involves several steps. google.comgoogle.com First, any excess ethylenediamine is removed through underpressure distillation. google.comgoogle.com The remaining reaction product is then extracted using an organic solvent such as benzene (B151609) or ethanol (B145695). google.comgoogle.com

After extraction, the organic solvent is reclaimed via underpressure distillation, yielding the naphthylethylenediamine base. google.comgoogle.com To obtain the commonly used dihydrochloride salt, the purified base is dissolved in a hydrochloric acid solution (typically 4-8M). google.com The salt then crystallizes upon cooling and can be collected by filtration. google.com For achieving even higher purity, recrystallization from ethanol can be performed. google.com

Synthesis of this compound Derivatives

The chemical structure of this compound, featuring two amine groups and a naphthyl moiety, allows it to be a versatile building block for the synthesis of various derivatives, most notably coordination compounds.

Formation of Coordination Compounds and Metal Complexes

Similar to its parent compound ethylenediamine, this compound can function as a bidentate ligand, coordinating with metal ions to form a variety of coordination compounds. wikipedia.org In this role, both nitrogen atoms of the ethylenediamine portion of the molecule can donate their lone pair of electrons to a central metal atom. However, it is considered a weaker bidentate ligand because the nitrogen atom attached to the naphthyl group has its charge dispersed by resonance, making it less available for coordination. wikipedia.org This compound also acts as a donor molecule in the formation of charge transfer (CT) complexes with various acceptors, including π-acceptors like quinol and picric acid, and vacant orbital acceptors such as tin(IV) tetrachloride and zinc chloride. scientificlabs.ie

A specific example of a metal complex is (N-1-Naphthyl-ethylenediamine)-dichloroplatinum(II). wikipedia.orgcymitquimica.com This complex is synthesized by reacting this compound with potassium tetrachloroplatinate (K₂[PtCl₄]) in an aqueous solution. wikipedia.orgcymitquimica.com The this compound acts as a bidentate ligand, displacing two of the chloride ligands from the tetrachloroplatinate square planar complex. The resulting platinum(II) complex features the naphthyl-substituted diamine and two chloride ions coordinated to the platinum center. wikipedia.org The synthesis of this fluorescent complex has been a subject of research interest. sigmaaldrich.comresearchgate.net

Platinum Nanoparticle Functionalization with this compound

The functionalization of platinum nanoparticles (PtNPs) with organic ligands is a significant area of research aimed at enhancing their biomedical applications. nih.gov this compound can be used to functionalize PtNPs, creating novel nanomaterials with tailored properties. This process typically involves the reaction of a platinum salt, such as potassium tetrachloroplatinate, with this compound in an aqueous solution. wikipedia.org The resulting complex, (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II), exhibits fluorescence, which can be a valuable property for imaging and sensing applications. sigmaaldrich.com

The functionalization of nanoparticles can improve their selectivity and reduce the side effects associated with conventional drugs. nih.gov One-dimensional self-assemblies of platinum nanoparticles on surfaces can also be achieved using micelle templates, offering a method to create structured nanomaterials. nih.gov

Table 1: Platinum Nanoparticle Functionalization

| Precursor | Ligand | Resulting Complex | Potential Application |

|---|

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. The synthesis of Schiff base derivatives from this compound involves reacting it with various carbonyl compounds. iiste.orgresearchgate.net These reactions are typically carried out in an alcoholic solvent, sometimes with an acid catalyst, to yield the corresponding imine. iiste.org

For instance, new Schiff bases have been synthesized by condensing 1-naphthylamine with vanillin (B372448) and its derivatives. researchgate.net Similarly, the reaction of 1,8-diaminonaphthalene (B57835) with 2-hydroxy-1-naphthaldehyde (B42665) yields a tetradentate Schiff base ligand. sphinxsai.com These Schiff base derivatives are of interest due to their potential biological activities and use as ligands in coordination chemistry. researchgate.netsphinxsai.com Microwave-assisted synthesis using ionic liquids has also been explored as a sustainable method for preparing Schiff base derivatives. nih.gov

Table 2: Synthesis of Schiff Base Derivatives

| Amine | Carbonyl Compound | Solvent | Product Type |

|---|---|---|---|

| 1-Naphthylamine | Vanillin/Vanillal | Ethanol | Schiff Base researchgate.net |

| 1,8-Diaminonaphthalene | 2-Hydroxy-1-naphthaldehyde | Ethanol | Tetradentate Schiff Base Ligand sphinxsai.com |

Derivatization for Spectrophotometric Applications

This compound is a key reagent in spectrophotometric analysis, particularly for the determination of nitrite (B80452) and nitrate (B79036). wikipedia.orgsigmaaldrich.comabcam.com The method relies on the diazotization of a primary aromatic amine, such as sulfanilamide (B372717) or dapsone, by nitrite in an acidic medium. wikipedia.orgtandfonline.com The resulting diazonium salt is then coupled with this compound to form a highly colored azo dye. wikipedia.orgtandfonline.com

The intensity of the color, which is measured with a colorimeter or spectrophotometer, is directly proportional to the concentration of nitrite in the sample. wikipedia.org This method is known for its sensitivity and is widely used for analyzing various water samples. tandfonline.comresearchgate.net It can also be adapted for the determination of other substances, like hydroxylamine, after their conversion to nitrite. nih.gov

Table 3: Spectrophotometric Determination using this compound

| Analyte | Diazotizing Agent | Coupling Agent | Detection Method | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Nitrite | Dapsone | This compound | Spectrophotometry | 7.2 x 10⁴ tandfonline.comresearchgate.net |

| Hydroxylamine (as Nitrite) | p-Nitroaniline | This compound | Spectrophotometry | 6.6 x 10⁴ nih.gov |

Preparation of Cyclotriphosphazene (B1200923) Derivatives with this compound

Cyclotriphosphazenes, which have a P-N ring structure, can be functionalized by reacting hexachlorocyclotriphosphazene (N₃P₃Cl₆) with nucleophilic reagents like this compound. tandfonline.comresearchgate.net These reactions lead to the formation of partially or fully substituted derivatives. tandfonline.comresearchgate.net The specific products, such as spiro, ansa, and open-chain derivatives, depend on the reaction conditions and stoichiometry. tandfonline.comresearchgate.net

The synthesis typically involves the reaction of hexachlorocyclotriphosphazene with this compound in the presence of a base like sodium hydride. researchgate.net The resulting derivatives have been characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, and ³¹P NMR. tandfonline.comresearchgate.net These cyclotriphosphazene derivatives have shown potential as antimicrobial agents. tandfonline.com

Table 4: Cyclotriphosphazene Derivatives from this compound

| Reactants | Major Products | Characterization Methods | Potential Application |

|---|

Synthesis of N-Heterocyclic Carbene Ligands Bearing Naphthyl Substituents from this compound

While direct synthesis from this compound is not the most common route, the principles of N-heterocyclic carbene (NHC) synthesis can be applied. NHCs are typically prepared by the deprotonation of the corresponding azolium salts. scripps.edu The synthesis of the azolium precursor is a critical step. researchgate.net

For instance, the synthesis of common NHCs like IMes and IPr involves a multi-step process starting from anilines and glyoxal. nih.govresearchgate.net A similar strategy could potentially be adapted using a naphthyl-containing diamine. The resulting NHC ligands bearing naphthyl substituents could then be used to form metal complexes for applications in catalysis, such as olefin metathesis. nih.gov

Table 5: General Synthesis of N-Heterocyclic Carbenes

| Starting Materials | Key Intermediates | Final Product |

|---|---|---|

| Primary Amines (e.g., Anilines), Glyoxal, Formic Acid researchgate.net | Diazolium Salt | N-Heterocyclic Carbene |

Polymer Synthesis Involving this compound (e.g., Poly(pyrrole-N-(1-naphthyl)ethylenediamine))

This compound can be incorporated into polymer chains to impart specific properties. One example is the synthesis of Schiff base polymers through the polycondensation of a dialdehyde (B1249045) with a diamine. asianpubs.org Although this specific example does not use this compound directly, the principle can be extended.

A more direct example involves the functionalization of existing polymers. For instance, graphene oxide can be functionalized with this compound to create a material (GONEDA) used as an inhibitor for asphaltene precipitation in the petroleum industry. researchgate.net

Table 6: Polymer Synthesis and Functionalization

| Monomers/Starting Materials | Polymer Type/Functionalized Material | Application |

|---|---|---|

| 6,6-methylene bis(1-napthaldehyde), Diamines (e.g., ethylenediamine) asianpubs.org | Schiff Base Polymer | Materials Science |

Synthesis of Amide Derivatives (e.g., 5-sigmaaldrich.comresearchgate.netdithiolan-3-yl-pentanoic acid [2-(naphthalene-1-ylamino)-ethyl]amide)

Amide derivatives of this compound can be synthesized through standard amide bond formation reactions. This typically involves reacting the amine group of this compound with a carboxylic acid or its activated derivative (e.g., an acyl chloride). nih.govnih.gov

For example, a general method for synthesizing amide derivatives involves the condensation of a carboxylic acid with an amine, which can be facilitated by a coupling reagent or by converting the carboxylic acid to a more reactive species. nih.govgoogle.com Another approach is the umpolung amide synthesis, which allows for the formation of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes. nih.gov While not a direct synthesis from this compound, it represents an alternative strategy for forming the amide bond. A one-pot Mannich-type reaction using amides, aldehydes, and anilines in the presence of zinc chloride has also been developed to synthesize N-acyl-protected amine derivatives. rsc.org

Table 7: Synthesis of Amide Derivatives

| Reactant 1 | Reactant 2 | Method | Product |

|---|---|---|---|

| Carboxylic Acid | Amine (e.g., this compound) | Condensation/Coupling nih.govgoogle.com | Amide Derivative |

| N-Aryl Hydroxylamine | α-Fluoronitroalkane | Umpolung Amide Synthesis nih.gov | N-Aryl Amide |

Analytical Applications and Methodologies of N 1 Naphthyl Ethylenediamine

Spectrophotometric Determination Methods

N-(1-Naphthyl)ethylenediamine, typically in its dihydrochloride (B599025) salt form, is a critical coupling agent in many spectrophotometric methods for the quantitative analysis of various compounds. Its primary application lies in the formation of intensely colored azo dyes, which can be easily measured using a spectrophotometer. This property makes it a cornerstone of the Griess reaction, a widely used analytical chemistry test for detecting nitrite (B80452) and, by extension, nitrate (B79036).

Detection and Quantification of Nitrite and Nitrate

The spectrophotometric determination of nitrite and nitrate ions is one of the most significant applications of this compound. The method is valued for its sensitivity, simplicity, and wide applicability. The core principle involves converting the target analyte (nitrite) into a stable, colored product whose absorbance is directly proportional to its concentration.

For the analysis of nitrate, an initial reduction step is required to convert it quantitatively into nitrite. This is commonly achieved by passing the sample through a column containing granulated copper-cadmium, which serves as the reducing agent ucdavis.eduuvm.eduezkem.comepa.gov. Other reduction methods, such as using hydrazine (B178648) sulfate, have also been employed nemi.gov. Once the nitrate is converted to nitrite, the total nitrite concentration (original plus reduced nitrate) is determined. The original nitrate concentration is then calculated by subtracting the nitrite concentration measured in a separate analysis performed without the reduction step ucdavis.eduepa.gov.

The resulting colored solution, a reddish-purple or magenta azo dye, is then measured colorimetrically uvm.edunemi.govnemi.govepa.gov. The absorbance is typically read at a wavelength between 520 nm and 550 nm ucdavis.eduuvm.edunih.govresearchgate.netmdpi.com.

The determination of nitrite using this compound is based on the Griess diazotization reaction, first described by Peter Griess in 1858 wikipedia.org. The process is a two-step reaction:

Diazotization : In an acidic medium, the nitrite ion reacts with a primary aromatic amine, the diazotizing reagent, to form a diazonium salt mdpi.comwikipedia.orgresearchgate.netnih.gov. Commonly used diazotizing agents include sulfanilamide (B372717), sulfanilic acid, or 3-nitroaniline (B104315) nih.govwikipedia.orgresearchgate.net. This reaction is foundational for the subsequent coupling step.

Azo Coupling : The newly formed diazonium salt is a reactive intermediate that is immediately coupled with a coupling agent, this compound, to form a stable and highly colored azo dye mdpi.comwikipedia.orgresearchgate.netnih.gov. The intense purple or pink-red color of this azo product allows for sensitive spectrophotometric measurement mdpi.comwikipedia.org.

The choice of this compound over other coupling agents like 1-naphthylamine (B1663977) is due to its lower carcinogenicity and the higher solubility of the resulting azo dye in the acidic aqueous medium wikipedia.org.

The efficiency and accuracy of the Griess reaction are highly dependent on several experimental parameters. Optimizing these conditions is crucial for achieving maximum color development, stability, and sensitivity.

pH and Acidity : The diazotization step requires a strongly acidic environment mdpi.comresearchgate.net. Different studies have specified optimal acidity levels, such as a pH of 0.5-0.7 (using 0.96-1.8 M HCl) or a pH of 1.0 nih.govrsc.org. It has been noted that high alkalinity (above 600 mg/L) can lead to low results by causing a pH shift away from the optimal range nemi.gov.

Temperature : The coupling reaction is typically carried out at room temperature nih.gov. While some associated processes, like nitrate reduction, may be optimized at higher temperatures (e.g., 55°C), the color-forming Griess reaction itself proceeds effectively without heating nih.govnih.gov.

Reagent Concentration : The concentrations of the diazotizing and coupling agents are critical for stoichiometric conversion. Formulations for the Griess reagent can vary. A common commercial preparation contains 0.2% this compound dihydrochloride and 2% sulfanilamide in 5% phosphoric acid wikipedia.org. Another preparation involves a solution containing 40 g of sulfanilamide and 1.0 g of this compound dihydrochloride per liter of 10% phosphoric acid uvm.eduepa.gov.

Table 1: Examples of Reagent Compositions for Nitrite/Nitrate Analysis

| Component | Example Composition 1 | Example Composition 2 | Role |

|---|---|---|---|

| Sulfanilamide | 2% (w/v) | 40 g/L | Diazotizing Agent |

| This compound Dihydrochloride | 0.2% (w/v) | 1.0 - 2.0 g/L | Coupling Agent |

| Phosphoric Acid | 5% (v/v) | 100 mL of 85% acid per liter | Acidic Medium |

| Reference | wikipedia.org | uvm.eduepa.gov |

The robustness of the Griess reaction makes it a standard method for monitoring nitrite and nitrate levels in a wide array of water types. Its application is crucial for assessing water quality and ensuring compliance with environmental regulations. The method has been successfully applied to the analysis of drinking water, surface water, saline water, wastewater, and rainwater nemi.govnemi.govnih.govwikipedia.orgrsc.orgnih.gov.

The applicable concentration range can vary depending on the specific protocol. For instance, U.S. EPA Method 354.1 for nitrite determination is suitable for a range of 0.01 to 1.0 mg/L NO₂-N nemi.gov. Other automated methods can detect nitrate-nitrite nitrogen in ranges from 0.05 to 10.0 mg/L epa.gov. The detection limit for nitrite can be as low as 0.05 µM researchgate.net.

Table 2: Performance Characteristics of this compound Methods in Water Analysis

| Water Type | Method | Applicable Range / Detection Limit | Reference |

|---|---|---|---|

| Drinking, Surface, Saline, Waste Water | Spectrophotometric | 0.01 - 1.0 mg/L (Nitrite) | nemi.gov |

| Drinking, Surface, Waste Water | Automated Colorimetric (FIA) | 0.05 - 10.0 mg/L (Nitrate-Nitrite) | epa.gov |

| Environmental Waters | Flow Injection Analysis (FIA) | 10 ng/mL - 2.2 µg/mL (Nitrite) | nih.gov |

| Rain and Wastewater | Modified Griess Reaction | Detection Limit: 5 x 10⁻⁴ mg/L (Nitrite) | rsc.orgresearchgate.net |

Beyond environmental analysis, the Griess reaction is extensively used in biomedical research to measure nitrite and nitrate levels in biological samples. These measurements serve as indirect indicators of nitric oxide (NO) production, a key signaling molecule in various physiological and pathological processes mdpi.comnih.gov.

The assay is routinely applied to quantify nitrite and nitrate in fluids such as plasma, serum, urine, saliva, and cell culture media mdpi.comnih.govnih.govnih.govresearchgate.net. An automated system has been developed for the analysis of these ions in deproteinized plasma, urine, saliva, gastric juice, and milk researchgate.net.

When analyzing biological samples, certain precautions are necessary. The presence of protein can interfere with the assay, often requiring a deproteination step before analysis sigmaaldrich.com. Furthermore, dietary intake can significantly affect nitrate levels in plasma and urine, so it is often recommended that subjects fast or consume a low-nitrate diet prior to sample collection to ensure the measurements reflect endogenous NO production nih.gov.

Flow Injection Analysis (FIA) is an automated technique that incorporates the Griess reaction for the rapid and high-throughput determination of nitrite and nitrate ucdavis.edunih.gov. In an FIA system, the sample is injected into a continuously flowing carrier stream that merges with reagent streams.

For nitrate and nitrite analysis, the sample stream is passed through an online copper-coated cadmium reduction column to convert nitrate to nitrite uvm.edunih.gov. The stream then mixes with the Griess reagents (sulfanilamide and this compound) to form the colored azo dye ucdavis.eduuvm.edu. The dye then passes through a flow-cell in a spectrophotometer where its absorbance is measured continuously ucdavis.edu.

This automated approach offers significant advantages over manual methods, including increased sample throughput, better precision, and reduced reagent consumption. FIA systems can analyze between 30 and 55 samples per hour uvm.edunih.gov.

Determination of Sulfanilamide and Sulfonamides

This compound is a key reagent in the well-established Griess test for the quantitative analysis of nitrite and nitrate. This reaction is also adapted for the determination of sulfanilamide and other sulfonamides. The method is based on the diazotization of the primary aromatic amine group of the sulfonamide with nitrous acid, followed by a coupling reaction with this compound to form a stable, intensely colored azo dye. wikipedia.orgsciencemadness.org This coloration allows for the spectrophotometric quantification of the sulfonamide concentration. abcam.comfishersci.cacarlroth.com

This analytical technique is applicable to various samples, including pharmaceutical formulations and biological fluids like human urine. ijpbs.com For instance, a method for determining sulphameter involves its reaction with sodium nitrite in an acidic medium to form a diazonium ion. This ion is then coupled with this compound, producing a pinkish-red azo dye with maximum absorption at 503 nm. jgpt.co.inresearchgate.net This method demonstrates good linearity over a concentration range of 0.2–14 ppm. jgpt.co.inresearchgate.net

Quantification of Aromatic Amines and Related Compounds

The application of this compound extends to the quantification of a broader range of aromatic amines and related compounds. As a coupling agent, it is effective for the spectrophotometric determination of various substituted anilines, including aminophenols, phenylenediamines, dinitroanilines, and chloroanilines. abcam.com The fundamental principle remains the diazotization of the primary aromatic amine followed by coupling with this compound to produce a quantifiable colored product. sigmaaldrich.com

The reaction conditions, such as pH and reagent concentrations, are optimized to ensure the complete and rapid formation of the azo dye, maximizing the sensitivity and accuracy of the assay. This methodology is valuable for the quantitative analysis of these compounds in various matrices.

Colorimetric Assays for Metal Ions

While direct chelation with this compound is not its primary application for metal ion analysis, it can be used indirectly in colorimetric assays. Colorimetric methods for detecting metal ions often rely on the formation of colored complexes between the metal ion and a chelating agent. interchim.fr In some instances, ligands or sensor molecules designed for metal ion detection may incorporate the naphthyl or ethylenediamine (B42938) moieties, and the principles of color change upon complexation are utilized for quantification. nih.govnih.govmdpi.com For example, a colorimetric sensor array using gold nanoparticles capped with 11-mercaptoundecanoic acid and various amino acids has been developed for the simultaneous detection of multiple heavy metal ions, where the aggregation of nanoparticles in the presence of metal ions leads to a color change. nih.gov

Spectrophotometric Determination of Pharmaceuticals (e.g., Pregabalin (B1679071), Cefixime (B193813), Sulphameter)

This compound is extensively used in the spectrophotometric determination of various pharmaceuticals.

Pregabalin: A sensitive spectrophotometric method for pregabalin involves the labeling of its carboxylic acid group with this compound. The resulting derivative exhibits maximum absorbance at 385 nm and follows Beer's Law in the concentration range of 2-10 μg/mL. ijpbs.comijpbs.com This method has been successfully applied to pharmaceutical formulations. ijpbs.comimedpub.com

Cefixime: One method for cefixime determination involves the diazotization of the drug, followed by coupling with this compound dihydrochloride. This reaction yields a purple-colored product with a maximum absorbance at 567 nm. The method is linear over a concentration range of 5-25 μg/ml. ijpsonline.com

Sulphameter: As previously mentioned, a spectrophotometric method for sulphameter is based on its diazotization and subsequent coupling with this compound. This reaction forms a stable pinkish-red azo dye with an absorption maximum at 503 nm, allowing for quantification in the 0.2–14 ppm range. jgpt.co.inresearchgate.net

Other Pharmaceuticals: The application also includes the determination of nicorandil, where the nitroxy ethyl group is reduced to a nitrite ion, which then undergoes diazotization and coupling with this compound. nih.govresearchgate.net This produces a colored product with a maximum absorbance at 525 nm and is linear in the 0.4-12.0 microg/ml range. nih.govresearchgate.net Similarly, a method for nitrazepam involves its reduction, diazotization, and coupling with this compound, resulting in a pink product with maximum absorption at 564 nm. researchgate.net

Interactive Table: Spectrophotometric Determination of Pharmaceuticals using this compound

| Pharmaceutical | Method Principle | λmax (nm) | Linear Range |

| Pregabalin | Labeling of carboxylic group | 385 | 2-10 μg/mL ijpbs.com |

| Cefixime | Diazotization and coupling | 567 | 5-25 μg/mL ijpsonline.com |

| Sulphameter | Diazotization and coupling | 503 | 0.2-14 ppm jgpt.co.inresearchgate.net |

| Nicorandil | Reduction, diazotization, and coupling | 525 | 0.4-12.0 μg/mL nih.govresearchgate.net |

| Nitrazepam | Reduction, diazotization, and coupling | 564 | 10-500 µg/25 ml researchgate.net |

The versatility of this compound extends to the derivatization of both carboxylic and amino groups to facilitate spectrophotometric analysis.

Carboxylic Groups: As seen in the analysis of pregabalin, the carboxylic acid group can be activated and then coupled with the primary amine of this compound to form a stable amide bond. ijpbs.com This introduces a chromophore into the analyte molecule, enabling its detection and quantification.

Amino Groups: The primary application of this compound involves its reaction with diazotized primary aromatic amino groups, a common functional group in many pharmaceutical compounds like sulfonamides. jgpt.co.in This classic diazotization-coupling reaction is a robust and widely used method for quantifying drugs containing this moiety. itwreagents.com

Nanomole Quantification of Sugars on Thin-Layer Plates

A novel application of this compound dihydrochloride is in the nanomole quantification of sugars on thin-layer plates. researchgate.netnih.gov When dissolved in a sulfuric acid-methanol solution, it serves as a spray reagent for visualizing and quantifying sugars. sciencemadness.orgresearchgate.net This method allows for the determination of sugars in the nanomole range, with an accuracy of 0.25% to 6% for quantities between 0.06 and 80 nmol. researchgate.net A study comparing this reagent to others for carbohydrate detection on TLC plates found it to be very sensitive, capable of detecting amounts down to 50 ng. researchgate.net

Assay of Thiols via S-Nitrosation

This compound is utilized in the Saville reaction, a spectrophotometric method for the detection of S-nitrosothiols. nih.gov The principle of this assay is the mercury(II)-mediated decomposition of S-nitrosothiols to release nitrite. This nitrite is then detected using the Griess reaction, which involves the diazotization of sulfanilamide and subsequent coupling with this compound to produce a colored azo compound. nih.gov Although it is a difference method, it provides a sensitive means of detecting S-nitrosothiols. nih.gov

Detection of Oxytocinase Activity in Electrophoresis Gels

Information regarding the specific use of this compound for the detection of oxytocinase activity in electrophoresis gels was not found in the available research.

Mass Spectrometry Applications

This compound derivatives have emerged as valuable matrices in the field of mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). These compounds have demonstrated significant advantages in the analysis of a variety of small molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Two key derivatives of this compound, the dinitrate (NEDN) and dihydrochloride (NEDC) salts, have been successfully employed as matrices in MALDI-TOF MS, enhancing the detection and analysis of a range of analytes.

This compound dinitrate (NEDN) has been identified as a novel and effective matrix for the analysis of small molecules (m/z < 1000) in negative ion MALDI-TOF MS. nih.govacs.org This organic salt was rationally designed with properties that make it an excellent matrix, including a strong UV absorbing chromophore, and the capacity for hydrogen binding and nitrate anion donation. nih.gov

One of the primary advantages of NEDN over conventional matrices, such as α-cyano-4-hydroxycinnamic acid (CCA) and 2,5-dihydroxybenzoic acid (DHB), is its ability to significantly improve detection sensitivity while producing very few matrix-associated fragment and cluster ions that could interfere with the analysis. nih.govsigmaaldrich.cn In the lower mass range (m/z < 200), the mass spectra obtained using NEDN consist of only nitrate and nitric acid cluster ions. nih.gov This clean background is particularly beneficial for the structural identification of oligosaccharides through post-source decay (PSD) MALDI-MS. nih.govsigmaaldrich.cn

| Feature | NEDN Matrix | Conventional Matrices (CCA, DHB) |

|---|---|---|

| Ion Mode | Negative | Positive or Negative |

| Detection Sensitivity | Significantly improved nih.gov | Standard |

| Matrix Interference | Very few fragment and cluster ions nih.govsigmaaldrich.cn | Can produce interfering ions |

| Low Mass Range (m/z < 200) | Only nitrate and nitric acid cluster ions nih.gov | Matrix-related peaks can be present |

This compound dihydrochloride (NEDC) has proven to be a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). nih.govacs.org This label-free technique allows for the identification of multiple metabolites and the determination of their distribution and relative abundance in situ. nih.gov

When compared to the commonly used matrix 9-aminoacridine (B1665356) (9-AA), NEDC-assisted LDI-TOF MSI has been shown to yield a significantly greater number of endogenous compound peaks in the m/z range of 60 to 1600. nih.govacs.org Research has demonstrated that NEDC is particularly well-suited for examining the distributions of glycerophospholipids (GPs) and other low molecular weight metabolites (below m/z 400). nih.govacs.org Notably, the use of the NEDC matrix has enabled the successful MALDI-TOF MSI of glucose in animal tissue. nih.govacs.org

The application of NEDC-assisted LDI-TOF MSI has been particularly valuable in cancer research, such as in mouse models of colorectal cancer liver metastasis. nih.gov This methodology has allowed for the revelation of distinct spatio-molecular signatures of numerous compounds in tumor and tumor-bearing liver tissues. nih.govresearchgate.net For instance, studies have observed a decrease in taurine, glucose, and some glycerophospholipids in tumor-bearing liver as the tumor develops. nih.gov Furthermore, a glucose gradient has been identified in metastatic tumor foci, which supports the concept of energy competition between tumors and the surrounding liver tissue, a phenomenon related to the Warburg effect. nih.govresearchgate.net The use of NEDC as a matrix in MALDI MSI provides an in situ, label-free analysis of a wide array of metabolites with abundant peaks and high spatial resolution. nih.govsemanticscholar.org

The NEDN matrix is highly suitable for the negative ion MALDI-MS analysis of various small molecules, including oligosaccharides, peptides, and other metabolites. nih.govacs.org For the analysis of low-molecular-weight saccharides, the lowest detection limit achieved with NEDN ranges from 500 attomoles to 5 picomoles, with the specific limit depending on the molecular weight and structure of the analyte. nih.govsigmaaldrich.cn The unique properties of NEDN, particularly the minimal interference in the low mass range, make it a powerful tool for the detailed structural analysis of these small biomolecules. nih.gov

| Analyte Class | Matrix | Key Advantages |

|---|---|---|

| Oligosaccharides | NEDN | Low detection limits (500 amol - 5 pmol), useful for structural identification via PSD. nih.govsigmaaldrich.cn |

| Peptides | NEDN | Suitable for analysis of small molecules (m/z < 1000). nih.gov |

| Metabolites | NEDN / NEDC | Improved detection sensitivity with NEDN; excellent for imaging with NEDC. nih.govnih.gov |

| Glycerophospholipids | NEDC | Well-suited for examining distributions in tissues. nih.govacs.org |

| Glucose | NEDC | Enables MALDI-TOF MSI of glucose in animal tissue. nih.govacs.org |

Spectroscopic Characterization in Research

This compound possesses distinct spectroscopic properties that are fundamental to its analytical applications. A key feature of this compound is the presence of a naphthalene (B1677914) core, which acts as a strong ultraviolet (UV) absorbing chromophore. nih.gov This property is crucial for its function as a MALDI matrix, as it allows for efficient absorption of laser energy.

The dihydrochloride salt of this compound is frequently used in spectrophotometric methods for the determination of various substances. researchgate.net For example, it is a key reagent in the sensitive and selective spectrophotometric determination of trace amounts of nitrite. researchgate.net This method is based on a diazotization-coupling reaction that forms a stable and intensely colored azo dye, allowing for quantitative analysis. researchgate.net The physical appearance of this compound dihydrochloride is typically a white to light tan or gray crystalline solid or an off-white powder. nih.gov It is also noted to be hygroscopic and may decompose upon exposure to light. nih.gov

UV-Vis Spectroscopy Studies

This compound is widely employed as a coupling agent in UV-Vis spectrophotometry, particularly for the determination of nitrite and other compounds capable of forming diazonium salts. The fundamental principle involves a diazotization-coupling reaction. In this reaction, a primary aromatic amine is diazotized, and the resulting diazonium salt is then coupled with this compound to produce a highly colored azo dye. wikipedia.org The intensity of the color, which is directly proportional to the concentration of the analyte, can be quantified using a spectrophotometer.

This methodology is the cornerstone of the Griess test for nitrite determination. wikipedia.org The reaction results in an azo compound that imparts a distinct red or magenta coloration to the solution. wikipedia.orgsigmaaldrich.com The maximum absorbance (λmax) of these azo dyes typically falls within the visible range of the electromagnetic spectrum, allowing for sensitive and selective quantification.

The versatility of this compound extends to the analysis of a variety of compounds, including sulfonamides, aromatic amines, aminophenols, and dinitroanilines. amanote.comscientificlabs.ie The specific wavelength of maximum absorbance and the molar absorptivity are dependent on the specific diazonium salt and the reaction conditions.

Table 1: Examples of UV-Vis Spectrophotometric Applications of this compound

| Analyte | Diazotizing/Coupling Partner | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Nitrite | Dapsone | - | 7.2 x 10⁴ researchgate.net |

| Nitrite | p-Aminophenylmercaptoacetic acid | - | 4.65 x 10⁴ researchgate.net |

| Nitrite | Sulfanilamide | 540 sigmaaldrich.com | - |

| Nitrite | 3-Nitroaniline/1-Naphthylamine | 515 researchgate.net | - |

Data sourced from various studies on spectrophotometric determination.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound dihydrochloride exhibits characteristic peaks that can be assigned to specific molecular vibrations. The broad absorptions in the high-frequency region are typically associated with N-H stretching vibrations of the primary and secondary amine groups, as well as the ammonium (B1175870) groups in the dihydrochloride salt. The aromatic C-H stretching vibrations of the naphthalene ring are also observed in this region. The region between 1600 and 1400 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic naphthalene ring. Bending vibrations for the N-H groups and the CH₂ groups of the ethylenediamine chain appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the naphthalene ring system, particularly the ring breathing modes. The C-C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum.

While detailed experimental and theoretical vibrational analyses specifically for this compound are not extensively published, analogies can be drawn from studies on similar molecules like 1-naphthyl acetic acid. researchgate.netnih.gov In such studies, Density Functional Theory (DFT) calculations are often employed to predict vibrational frequencies and aid in the assignment of experimental IR and Raman bands. researchgate.net

Table 2: General Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (amine/ammonium) | 3400 - 3200 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| N-H Bend | 1650 - 1550 | IR |

| CH₂ Bend | ~1465 | IR |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

This table represents generalized expected ranges for the functional groups present in the molecule.

Fluorescence Spectroscopy

This compound possesses inherent fluorescence properties due to the presence of the naphthalene fluorophore. It can be utilized as a fluorescent probe, and its fluorescence characteristics can be modulated by its environment or through complexation. glpbio.com

Fluorescence of Platinum Complexes with this compound

The coordination of this compound to metal ions, such as platinum(II), can significantly influence its photophysical properties. The formation of platinum complexes can lead to new or altered fluorescence emission profiles. For instance, the complex (N-1-Naphthyl-ethylenediamine)-dichloroplatinum(II) is known to be fluorescent, with a reported emission maximum (λmax) at 405 nm. sigmaaldrich.com

Research into platinum(II) complexes with ligands derived from ethylenediamine and containing a naphthalene moiety has demonstrated their potential as fluorescent imaging agents. digitellinc.comdigitellinc.com The fluorescence in these complexes arises from the naphthalene group, and the platinum center can influence the emission intensity and lifetime. digitellinc.comdigitellinc.com These characteristics make such complexes promising candidates for applications in cellular imaging and as theranostic agents, which combine therapeutic and diagnostic functions.

Table 4: Fluorescence Properties of a this compound Platinum Complex

| Complex | Excitation Wavelength (nm) | Emission Maximum (nm) |

| (N-1-Naphthyl-ethylenediamine)-dichloroplatinum(II) | - | 405 sigmaaldrich.com |

Further research is needed to fully characterize the excitation and emission spectra of a broader range of platinum complexes.

Chromatographic Methods (e.g., HPLC, TLC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method typically employs a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and an acid such as phosphoric acid to ensure proper peak shape and retention. sielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is often substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com Furthermore, this compound can be used as a pre-column derivatization reagent in HPLC to enable the UV detection of compounds that lack a suitable chromophore, such as ethylenediamine. researchgate.net

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): this compound dihydrochloride has been utilized as a reagent for the quantification of sugars on thin-layer plates. scientificlabs.ienih.gov After separation of the sugars by TLC, a solution of this compound dihydrochloride in sulfuric acid-methanol can be used as a spray reagent to visualize and quantify the separated components. scientificlabs.ie The coupling of TLC with mass spectrometry (TLC-MS) allows for the direct identification of the separated compounds from the TLC plate, providing molecular weight and structural information. nih.gov Ammonia-treated this compound dihydrochloride has also been investigated as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique that can be coupled with TLC for the analysis of various small molecules. nih.gov

Table 5: Chromatographic Methods Involving this compound

| Technique | Application | Key Parameters |

| HPLC | Analysis of this compound | Column: Newcrom R1 (reverse phase); Mobile Phase: Acetonitrile, Water, Phosphoric Acid sielc.com |

| HPLC | Derivatization reagent for ethylenediamine | Pre-column derivatization with 1-naphthyl isothiocyanate; UV detection at 220 nm researchgate.net |

| TLC | Quantification of sugars | Spray reagent: this compound dihydrochloride in sulfuric acid-methanol scientificlabs.ie |

| TLC-MS | General analysis | Elution of spots from TLC plate for MS analysis nih.gov |

This table summarizes key aspects of the chromatographic applications of this compound.

Mechanistic Studies and Theoretical Investigations Involving N 1 Naphthyl Ethylenediamine

Reaction Mechanisms of N-(1-Naphthyl)ethylenediamine

This compound (NED) is a versatile organic compound that participates in a variety of chemical reactions characteristic of its primary and secondary amine functional groups, as well as its aromatic naphthyl ring system.

A primary application of this compound is in the Griess test, a colorimetric method for the quantitative analysis of nitrite (B80452) ions. wikipedia.org This test relies on a two-step diazotization and azo coupling reaction sequence.

First, in an acidic medium, a primary aromatic amine (such as sulfanilamide (B372717) or sulphameter) reacts with nitrite ions (NO₂⁻) to form a diazonium salt. researchgate.netjgpt.co.inorganic-chemistry.org This process, known as diazotization, involves the nitrosation of the amine by nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The resulting diazonium cation (R-N≡N⁺) is a potent electrophile. wikipedia.orgresearchgate.net

In the second step, the diazonium salt is coupled with this compound. researchgate.netjgpt.co.in This is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and the electron-rich naphthyl ring of NED serves as the nucleophile. wikipedia.org The coupling typically occurs at the para position relative to the activating amino group on the naphthyl ring. researchgate.net This reaction produces a stable, intensely colored azo dye, often described as pinkish-red or bright magenta. researchgate.netsigmaaldrich.com The intensity of the color is directly proportional to the initial concentration of nitrite, allowing for quantitative measurement using spectrophotometry, typically at a maximum absorbance wavelength (λmax) around 503-540 nm. researchgate.netsigmaaldrich.com

Diazotization : Ar-NH₂ + NO₂⁻ + 2H⁺ → Ar-N₂⁺ + 2H₂O

Azo Coupling : Ar-N₂⁺ + C₁₀H₇-NH-CH₂CH₂-NH₂ → Ar-N=N-C₁₀H₆(-NH-CH₂CH₂-NH₂) + H⁺

This reaction is highly sensitive and is widely used for determining trace amounts of nitrates and nitrites in various samples, including water. wikipedia.orgsciencemadness.org

As a compound containing both primary and secondary amine groups, this compound can undergo nucleophilic substitution and acylation reactions. The synthesis of NED itself can be achieved through a nucleophilic substitution reaction where 1-naphthylamine (B1663977) reacts with 2-chloroethanamine. wikipedia.orgsciencemadness.org

Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule. The amine groups in NED can act as nucleophiles, attacking the electrophilic carbonyl carbon of an acylating agent such as an acid chloride or acid anhydride. This results in the formation of an amide. The reaction with an acid chloride, for example, proceeds via a nucleophilic acyl substitution mechanism, eliminating a chloride ion. Given that NED has two amine groups, the reaction stoichiometry can be controlled to achieve mono- or di-acylation.

This compound can form amide bonds through reactions with carboxylic acids or their derivatives, such as esters. masterorganicchemistry.com The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires heat or a catalyst to proceed, as the direct reaction is often slow and reversible. youtube.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the carboxylic acid. youtube.com This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the amide. youtube.com

Common laboratory methods to facilitate this reaction include the use of condensing agents like carbodiimides (e.g., DCC, EDCl) or converting the carboxylic acid to a more reactive species like an acid chloride. The reaction can also occur by treating an ester with an amine, where the amine displaces the alkoxy group of the ester in a nucleophilic acyl substitution reaction. masterorganicchemistry.com The presence of both a primary and a secondary amine in NED allows for the formation of different amide products depending on the reaction conditions.

Similar to its parent compound ethylenediamine (B42938), this compound can function as a bidentate ligand in coordination chemistry. wikipedia.orgwikipedia.org A bidentate ligand is a chelating agent that can form two separate bonds to a single central metal ion, resulting in the formation of a stable ring structure called a chelate. wikipedia.orgbeloit.eduebsco.com

NED coordinates with metal ions through the lone pairs of electrons on its two nitrogen atoms. ebsco.com This forms a stable five-membered chelate ring incorporating the metal ion (M-N-C-C-N). wikipedia.org However, the nitrogen atom attached to the naphthyl group is a weaker coordinator due to the dispersal of its electron density through resonance with the aromatic ring system. wikipedia.org Despite this, it can still form coordination compounds, such as (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II), by reacting with potassium tetrachloroplatinate. wikipedia.org This ability to chelate metal ions is a key feature of its chemical behavior.

| Reaction Type | Reactants | Key Intermediate/Transition State | Product | Mechanism Description |

|---|---|---|---|---|

| Azo Coupling | This compound, Diazonium Salt (Ar-N₂⁺) | Sigma complex | Azo Dye | Electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthyl ring. wikipedia.org |

| Acylation | This compound, Acid Chloride (R-COCl) | Tetrahedral carbonyl intermediate | Amide | Nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon, followed by elimination of a chloride ion. |

| Amide Bond Formation (from Carboxylic Acid) | This compound, Carboxylic Acid (R-COOH) | Tetrahedral carbonyl intermediate | Amide | Nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water, often requiring a catalyst or condensing agent. youtube.com |

| Chelation | This compound, Metal Ion (Mⁿ⁺) | - | Metal Chelate Complex | Formation of two coordinate bonds from the nitrogen lone pairs to a central metal ion, creating a stable five-membered ring. wikipedia.orgbeloit.edu |

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating the electronic structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT), are particularly prominent.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to calculate properties like molecular geometries, vibrational frequencies, and reaction energies. researchgate.net For instance, gradient-corrected DFT calculations have been used to study poly(this compound) nanofibers. These studies verified that a high sensitivity for dopamine (B1211576) detection could be ascribed to facile hydrogen bonding interactions between the free amino (-NH₂) groups of the polymer and the hydroxyl (-OH) groups of dopamine. researchgate.net

TD-DFT extends DFT to describe electronic excited states and time-dependent phenomena. rsc.orgohio-state.edu It is a widely used method for calculating electronic absorption spectra, making it a valuable tool for understanding the properties of the colored azo dyes formed in reactions involving NED. rsc.org By computing the energies of electronic transitions, TD-DFT can predict the λmax values for these compounds. rsc.org Real-time TD-DFT (RT-TDDFT) further allows for the simulation of electron dynamics in response to external stimuli, such as a laser pulse, providing a deeper understanding of the molecule's behavior over time. github.io These theoretical approaches provide molecular-level insights that complement experimental findings.

Molecular Modeling of Derivatives

While specific molecular modeling studies exclusively focused on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of molecular modeling are widely applied to analogous naphthyl derivatives. These computational techniques are instrumental in predicting the biological activity and physicochemical properties of new compounds based on their molecular structure.

Quantitative Structure-Activity Relationship (QSAR) is a prominent molecular modeling approach used to correlate the structural or property descriptors of a series of compounds with their biological activities. For naphthyl derivatives, QSAR studies can elucidate the key molecular features that govern their interactions with biological targets. These models are built using descriptors that fall into several categories:

Electronic Descriptors: These pertain to the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Topographic Descriptors: These relate to the 3D structure of the molecule.

In a typical QSAR study of naphthyl derivatives, a dataset of compounds with known activities is used to develop a mathematical model. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. The statistical validity of the QSAR models is crucial and is assessed through various validation techniques.

The following table provides a hypothetical example of descriptors that could be used in a QSAR model for a series of this compound derivatives:

| Derivative | LogP (Lipophilicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (IC50, µM) |

| Derivative A | 2.5 | 3.1 | -5.8 | 10.2 |

| Derivative B | 3.1 | 2.8 | -6.1 | 5.7 |

| Derivative C | 2.8 | 3.5 | -5.5 | 12.8 |

| Derivative D | 3.5 | 2.5 | -6.4 | 3.1 |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular modeling studies.

Investigation of Electronic Energy Transfer and Excited State Electron Transfer in Complexes

Complexes involving this compound and its derivatives can exhibit interesting photophysical properties, including electronic energy transfer (EET) and photoinduced electron transfer (PET). These processes are fundamental to the development of fluorescent sensors, molecular switches, and light-harvesting systems.

Research on related naphthyl-appended macrocyclic ligands complexed with metal ions, such as Cu(II) and Zn(II), provides valuable insights into the potential photophysical behavior of this compound complexes. acs.org In these systems, the naphthalene (B1677914) moiety acts as a photoactive chromophore.

Intramolecular Electronic Energy Transfer (EET):

Upon photoexcitation of the naphthyl chromophore, the excitation energy can be transferred to a metal center if the energy levels are suitable. In studies of Cu(II) complexes with naphthyl-appended cyclams, luminescence quenching is observed, which has been attributed to intramolecular electronic energy transfer from the excited naphthalene to the Cu(II) center. acs.org The efficiency of this process is dependent on the distance and orientation between the donor (naphthalene) and the acceptor (metal ion), as well as the spectral overlap between the emission of the donor and the absorption of the acceptor.

Photoinduced Electron Transfer (PET):

In the absence of an efficient energy acceptor, or in complexes with different metal ions (e.g., Zn(II)), photoinduced electron transfer can occur. In the free-base form of naphthyl-appended ligands, reductive luminescence quenching can happen via PET, where the proximate amine lone pairs act as electron donors to the excited naphthalene. acs.org The occurrence of PET is highly sensitive to the redox potentials of the donor and acceptor moieties and the solvent polarity. The emission behavior of such systems can often be modulated by pH or the presence of other Lewis acids.

The key findings from studies on analogous systems can be summarized as follows:

| Complex/Ligand | Observed Process | Mechanism | Modulating Factors |

| Naphthyl-appended cyclam-Cu(II) | Luminescence Quenching | Intramolecular Electronic Energy Transfer (EET) | Temperature |

| Free-base Naphthyl-appended cyclam | Reductive Luminescence Quenching | Photoinduced Electron Transfer (PET) | pH, Presence of Lewis acids (e.g., Zn(II)) |

These studies demonstrate that the naphthyl group is a versatile chromophore whose excited-state decay pathways can be controlled by coordination to metal ions and by the local chemical environment. By extension, it is expected that complexes of this compound would exhibit similar rich photophysical behavior, making them promising candidates for further investigation in the field of molecular photonics and sensor design.

Advanced Applications and Emerging Research Areas of N 1 Naphthyl Ethylenediamine

Contributions to Materials Science

Beyond its biological applications, N-(1-Naphthyl)ethylenediamine is a key component in the field of materials science, particularly in the creation of coloring agents.

This compound is a versatile precursor used in the synthesis of various dyes and pigments. chemimpex.com It is a crucial component in the Griess test, where it undergoes a diazonium coupling reaction in the presence of nitrite (B80452) to form a strongly colored azo compound. wikipedia.orgsciencemadness.org This reaction is fundamental to its use in creating azo dyes, which are a dominant class of synthetic colorants. nbinno.com

The synthesis involves reacting a diazonium salt with a coupling component, a role that this compound and its parent compound, 1-naphthylamine (B1663977), fulfill effectively. nbinno.comresearchgate.net This process allows for the creation of a wide spectrum of hues with good color fastness, making these dyes suitable for coloring textiles such as polyester, wool, and cotton. researchgate.netmedcraveonline.com

Employment in Organic Semiconductors

This compound dihydrochloride (B599025) is utilized in the synthesis of organic semiconductors. chemimpex.com Its role in this field contributes to the ongoing advancements in electronics and optoelectronic devices. chemimpex.com The molecular structure of this compound, featuring the naphthyl group, provides aromaticity and potential for charge transfer, which are desirable properties in the development of new semiconductor materials. These materials are foundational to creating more efficient and novel electronic components.

Development of Colorimetric Sensors for Heavy Metals

The development of colorimetric sensors is a significant area of analytical chemistry for detecting environmental pollutants like heavy metal ions. nih.govresearchgate.net These sensors operate based on a binding interaction between the sensor and metal ions, which results in a visible color change. nih.gov While this compound is a cornerstone reagent in many colorimetric assays, particularly for anions, its direct application in heavy metal sensing is also being explored. Research has shown it can be used as a reactant to synthesize fluorescent chemosensor compounds. sigmaaldrich.com For example, a chemosensor incorporating a naphthyl group as the fluorophore and cyclen as the metal ion chelator has been developed for the specific detection of Zinc (Zn(II)) in aqueous solutions. sigmaaldrich.com

| Principle | Description | Example Application Area |

|---|---|---|

| Complexation | The sensor molecule (ligand) binds with a metal ion to form a colored complex. The intensity of the color is proportional to the metal ion concentration. | Detection of Cd²+ using 1-(2-pyridilazo)-2-naphtol (PAN), which changes from dark yellow to dark red upon complexing with the metal. kyushu-u.ac.jp |

| Nanoparticle Aggregation | Metal ions induce the aggregation of nanoparticles (e.g., gold nanoparticles), causing a shift in their surface plasmon resonance and a corresponding color change. nih.gov | Simultaneous detection of multiple ions like Hg²+, Cd²+, and Pb²+ using functionalized gold nanoparticles. nih.gov |

| Fluorescence Quenching/Enhancement | Binding of a metal ion to a fluorescent sensor molecule can either decrease (quench) or increase (enhance) its fluorescence, which can be correlated to the ion's concentration. | Synthesis of a chemosensor from this compound for detecting Zn(II) ions. sigmaaldrich.com |

Role in Polymeric Materials

In the field of materials science, this compound dihydrochloride serves as a coupling agent in the synthesis of dyes for the polymer and textile industries. pmarketresearch.com Azo dyes derived from this compound are noted for their high thermal stability. pmarketresearch.com This characteristic makes them particularly suitable for use in synthetic fibers that are incorporated into components for the automotive and aerospace industries. pmarketresearch.com Furthermore, the growing demand for flame-resistant textiles for use in protective gear has increased the importance of and demand for such stable dyes. pmarketresearch.com

Environmental Monitoring Applications

Detection of Pollutants (e.g., Nitrite, Nitrate (B79036), Aniline, Parathion-methyl)

A primary and widespread application of this compound is in the detection and quantitative analysis of various environmental pollutants. It is a key component of the Griess test for determining nitrite (NO₂⁻) concentrations in water and other samples. wikipedia.org The method involves the diazotization of a primary aromatic amine (like sulfanilamide) by nitrite in an acidic medium, followed by a coupling reaction with this compound to form a strongly colored azo dye. wikipedia.orgnemi.gov The intensity of this reddish-purple color is measured spectrophotometrically and is proportional to the nitrite concentration. nemi.gov

To measure nitrate (NO₃⁻), samples are first passed through a reduction column, typically containing copper-cadmium, to quantitatively convert nitrate to nitrite. wikipedia.orgresearchgate.net The total nitrite concentration is then determined, and the initial nitrite level is subtracted to find the original nitrate concentration. wikipedia.org This methodology is robust and has been adapted for various sample types, including drinking water, surface water, wastewater, and biological fluids. wikipedia.orgnemi.govresearchgate.net

Beyond nitrates and nitrites, this compound is also employed as a coupling agent for the spectrophotometric determination of other pollutants through similar diazotization-coupling principles. sigmaaldrich.comscientificlabs.ie This includes the analysis of aniline, aminophenols, phenylenediamines, dinitroanilines, and chloroanilines. sigmaaldrich.comscientificlabs.ie

| Pollutant | Analytical Method | Principle | Detection Limit / Range |

|---|---|---|---|

| Nitrite (NO₂⁻) | Spectrophotometry (Griess Test) | Diazotization of sulfanilamide (B372717) followed by coupling with this compound to form a colored azo dye. nemi.gov | 0.01 to 1.0 mg NO₂⁻-N/L. nemi.gov In some methods, as low as 0.05 μM. researchgate.net |

| Nitrate (NO₃⁻) | Spectrophotometry (after reduction) | Cadmium reduction of nitrate to nitrite, followed by the Griess test. wikipedia.orgresearchgate.net | Detection limit of 0.1 mM. researchgate.net |

| Aniline | Spectrophotometry | Diazotization-coupling method with this compound as the coupling agent. sigmaaldrich.com | Not specified in sources. |

| Sulfonamides | Spectrophotometry | Diazotization-coupling reaction, similar to the Griess test. wikipedia.org | Not specified in sources. |

Environmental Testing and Quality Control in Manufacturing

The reliability and ease of use of this compound-based analytical methods have made it a vital tool in environmental testing and for quality control in manufacturing processes. chemimpex.com Its application is critical for ensuring compliance with regulatory standards for water quality and food safety. pmarketresearch.com For instance, regulatory bodies mandate strict controls on nitrite levels in processed meats, making NEDD-based testing an integral part of quality assurance protocols for food manufacturers. pmarketresearch.com In environmental monitoring, it is used for analyzing nitrite in domestic wastewater and various other water samples to assess pollution levels. researchgate.netuii.ac.id

Catalysis Research

This compound and its structural analogs are subjects of investigation in catalysis research. While direct catalytic applications of this compound are still an emerging area, research into similar molecules provides insight into its potential. For example, studies on 1-(1-naphthyl)ethylamine (B3023371) (1-NEA), a chiral modifier, have shown its ability to induce enantioselectivity in heterogeneous catalytic hydrogenation reactions on Platinum (Pt) surfaces. nsf.gov This research highlights the role of the naphthylamine structure in surface interactions and catalytic mechanisms. nsf.gov In the field of electrocatalysis, this compound dihydrochloride has been used in the fabrication of modified paste electrodes for the electrochemical detection of other compounds, indicating its utility in constructing novel sensor and catalytic platforms. researchgate.net

Application in Catalytic Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique in organic synthesis for the reduction of unsaturated compounds, offering a safer and often more convenient alternative to using high-pressure molecular hydrogen. The efficiency of these reactions hinges on the design of the catalyst, where the ligand plays a crucial role in modulating the metal center's activity and selectivity.

Recent research has demonstrated the successful incorporation of this compound as a ligand in a ruthenium catalyst for such reactions. Specifically, a Ruthenium(II)-p-cymene complex, herein designated as Ru1 , has been synthesized by reacting N1-(naphthalen-1-yl)ethane-1,2-diamine with the dimeric precursor, [RuCl₂(p-cymene)]₂. nih.gov In this complex, the this compound acts as a bidentate ligand, coordinating to the ruthenium center through its two nitrogen atoms to form a stable monometallic cationic complex. nih.gov The catalytic properties of this Ru1 complex have been the subject of investigation, highlighting the potential of this compound in mediating catalytic cycles. nih.gov While detailed performance metrics for a broad range of substrates are part of ongoing research, the synthesis of this complex confirms the viability of this compound as a ligand in catalysts designed for transfer hydrogenation.

The development of such catalysts is significant as ruthenium-based systems are among the most effective for the transfer hydrogenation of ketones and imines. The presence of the bulky naphthyl group on the diamine ligand can influence the steric environment around the metal center, which can be exploited to achieve selectivity in the reduction of prochiral substrates.

Development of Novel Catalysts

The creation of novel catalysts with enhanced activity, selectivity, and stability is a central goal in chemical research. This compound serves as a valuable scaffold for the development of such catalysts due to its adaptable structure.

The synthesis of the aforementioned Ru1 complex is a prime example of novel catalyst development. nih.gov The straightforward reaction between the commercially available this compound dihydrochloride (after conversion to the free base) and a ruthenium precursor provides an accessible route to a new catalytic species.

The broader field of catalysis offers insights into how this compound can be further utilized. Research into related structures has shown that naphthyl-substituted and diamine ligands are highly effective in asymmetric catalysis. For instance, iridium complexes with chiral diamine ligands bearing naphthyl substituents have been developed for the asymmetric transfer hydrogenation of ketones, achieving high enantioselectivities. nih.gov These findings suggest a promising avenue for the development of chiral versions of this compound-based catalysts for stereoselective transformations.

The modular nature of the this compound structure allows for systematic modifications to fine-tune catalytic performance. The following table outlines potential modification sites and their expected impact on catalytic properties, based on established principles in catalyst design.

| Modification Site | Potential Modification | Anticipated Effect on Catalysis |

| Ethylenediamine (B42938) Backbone | Substitution on nitrogen atoms (e.g., methylation) | Alters the electronic properties and steric bulk around the metal center, potentially improving catalyst stability and turnover frequency. |

| Naphthyl Group | Introduction of electron-donating or electron-withdrawing groups | Modulates the electronic density at the metal center, thereby influencing the catalyst's reactivity and selectivity. |

| Overall Ligand Structure | Incorporation into polymeric structures | Facilitates catalyst recovery and reuse, enhancing the sustainability of the catalytic process. nih.gov |

The development of catalysts is an iterative process of design, synthesis, and testing. The initial success in synthesizing catalytically relevant ruthenium complexes with this compound provides a solid foundation for future research aimed at creating a new generation of highly efficient and selective catalysts for a wide array of chemical transformations.

Q & A

Basic Research Questions

Q. What is the role of N-(1-Naphthyl)ethylenediamine in spectrophotometric determination of nitrite and nitrate in environmental samples?

- Methodological Answer : In the Griess assay, nitrite reacts with sulfanilamide under acidic conditions (pH 1–2) to form a diazonium salt, which couples with this compound (NED) to produce a red-violet azo dye. The absorbance is measured at 540 nm. For nitrate detection, prior reduction to nitrite (e.g., using Cd or enzymatic methods) is required. Key parameters include:

- Optimal NED concentration: 0.1–0.2% (w/v) in dilute HCl .

- Reaction time: 10–30 minutes for full color development .

- Interference management: Ascorbic acid or sulfamic acid can eliminate interference from sulfites or excess nitrous acid .

Q. How is this compound utilized as a coupling agent in pharmaceutical analysis?

- Methodological Answer : NED is critical in diazotization-coupling reactions for quantifying aromatic amines, sulfonamides, and antibiotics like chloramphenicol. Example workflow:

Reduction : Convert nitro groups to amines (e.g., using Zn/HCl).

Diazotization : React with NaNO₂/HCl to form diazonium salts.